1-(2-(Difluoromethyl)phenyl)ethanol
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Overview
Description
1-(2-(Difluoromethyl)phenyl)ethanol is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an ethanol moiety
Preparation Methods
The synthesis of 1-(2-(Difluoromethyl)phenyl)ethanol typically involves difluoromethylation processes. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl group into the phenyl ring. This can be achieved through various synthetic routes, including electrophilic, nucleophilic, radical, and cross-coupling methods . Industrial production methods often employ metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the phenyl ring .
Chemical Reactions Analysis
1-(2-(Difluoromethyl)phenyl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The difluoromethyl group can participate in substitution reactions, often facilitated by halogenating agents.
Common Reagents and Conditions: Reagents such as ClCF2H and novel non-ozone depleting difluorocarbene reagents are commonly used.
Scientific Research Applications
1-(2-(Difluoromethyl)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)phenyl)ethanol involves its interaction with molecular targets through the difluoromethyl group. This group can form strong hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and biological activity . The pathways involved often include the modulation of enzyme activities and interactions with cellular receptors .
Comparison with Similar Compounds
1-(2-(Difluoromethyl)phenyl)ethanol can be compared with other difluoromethylated compounds such as difluoromethyl phenyl sulfide and 1,1-difluoromethyl alkanes . These compounds share similar chemical properties but differ in their specific functional groups and reactivity. The presence of the ethanol moiety in this compound makes it unique, providing additional sites for chemical modification and enhancing its versatility in various applications .
Properties
IUPAC Name |
1-[2-(difluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6(12)7-4-2-3-5-8(7)9(10)11/h2-6,9,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFURWQCPSCYNTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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